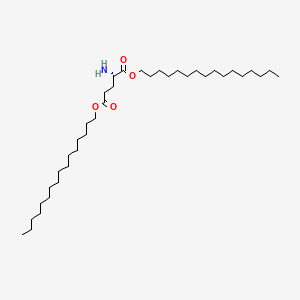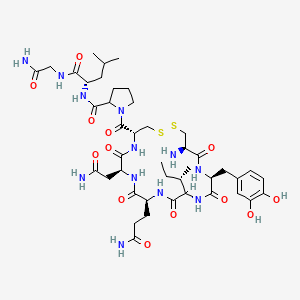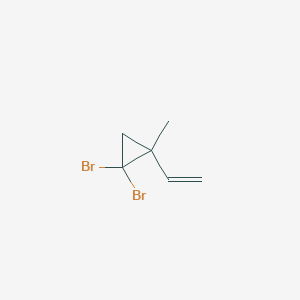
1,1-Dibromo-2-ethenyl-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with two bromine atoms and an ethenyl group attached to the same carbon, along with a methyl group on the adjacent carbon. The presence of these substituents imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-ethenyl-2-methylcyclopropane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.
Electrophilic Addition: Electrophiles like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) can add to the ethenyl group.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Addition: Compounds with new substituents added to the ethenyl group.
Elimination: Formation of alkenes with double bonds.
Scientific Research Applications
1,1-Dibromo-2-ethenyl-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-ethenyl-2-methylcyclopropane involves its interaction with molecular targets through its reactive bromine atoms and ethenyl group. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1,2-Dibromoethane: Contains a linear chain instead of a cyclopropane ring, leading to distinct chemical properties.
2-Bromo-2-methylpropane: Features a different arrangement of bromine and methyl groups, affecting its reactivity.
Uniqueness
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is unique due to the combination of a strained cyclopropane ring, two bromine atoms, and an ethenyl group. This combination imparts specific reactivity and makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
60288-34-8 |
|---|---|
Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1,1-dibromo-2-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |
InChI Key |
PMZBTQHSPQUSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


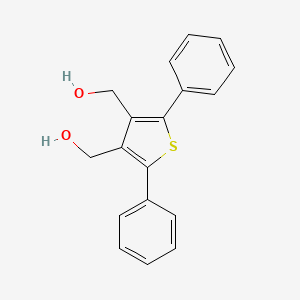
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)

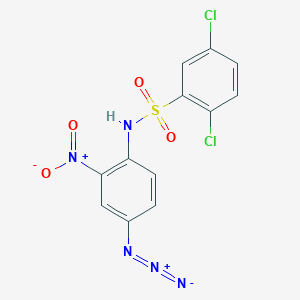
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
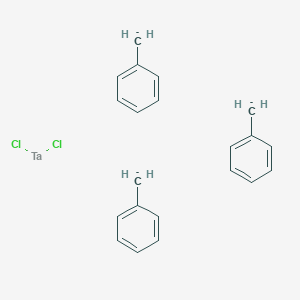
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
